Cas no 1554911-21-5 (3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one)

3-Amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a dihydropyridinone core substituted with a 4-methylthiazole moiety. This structure imparts unique reactivity and potential pharmacological properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both amino and carbonyl functional groups enhances its versatility for further derivatization, enabling the synthesis of more complex molecules. Its thiazole ring contributes to enhanced stability and potential bioactivity, often explored in the development of kinase inhibitors or antimicrobial agents. The compound’s well-defined structure and synthetic accessibility support its use in targeted research applications.
3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one structure
1554911-21-5 structure
Product name:3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one
CAS No:1554911-21-5
MF:C10H11N3OS
MW:221.278840303421
CID:6491718
PubChem ID:82991121

3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one
    • 1554911-21-5
    • AKOS021310936
    • 3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
    • EN300-1107557
    • Inchi: 1S/C10H11N3OS/c1-7-6-15-10(12-7)5-13-3-2-9(14)8(11)4-13/h2-4,6H,5,11H2,1H3
    • InChI Key: CENFAEPJDPSYPS-UHFFFAOYSA-N
    • SMILES: S1C=C(C)N=C1CN1C=CC(C(=C1)N)=O

Computed Properties

  • Exact Mass: 221.06228316g/mol
  • Monoisotopic Mass: 221.06228316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 87.5Ų

3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1107557-1.0g
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
1554911-21-5
1g
$1299.0 2023-05-23
Enamine
EN300-1107557-10.0g
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
1554911-21-5
10g
$5590.0 2023-05-23
Enamine
EN300-1107557-0.25g
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
1554911-21-5 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1107557-10g
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
1554911-21-5 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1107557-0.1g
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
1554911-21-5 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1107557-0.05g
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
1554911-21-5 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1107557-2.5g
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
1554911-21-5 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1107557-0.5g
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
1554911-21-5 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1107557-5.0g
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
1554911-21-5
5g
$3770.0 2023-05-23
Enamine
EN300-1107557-5g
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
1554911-21-5 95%
5g
$3065.0 2023-10-27

Additional information on 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one

Recent Advances in the Study of 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one (CAS: 1554911-21-5)

The compound 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one (CAS: 1554911-21-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.

Recent studies have focused on the synthesis and optimization of 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one, with particular emphasis on improving its yield and purity. Advanced synthetic methodologies, including microwave-assisted synthesis and catalytic asymmetric reactions, have been employed to achieve higher efficiency and selectivity. These efforts have resulted in the development of scalable protocols that facilitate the production of this compound for further biological evaluation.

In terms of biological activity, preliminary in vitro studies have demonstrated that 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one exhibits promising inhibitory effects against a range of enzymes and receptors implicated in various diseases. Notably, the compound has shown potent activity against kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with specific protein targets has been investigated using molecular docking and X-ray crystallography, providing insights into its binding modes and structure-activity relationships.

Further pharmacological evaluations have explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed favorable characteristics such as good oral bioavailability and moderate plasma protein binding, which are critical for its development as a therapeutic agent. However, challenges related to its metabolic stability and potential toxicity in long-term use remain areas of active investigation.

Recent preclinical studies have also examined the efficacy of 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one in animal models of disease. For instance, in models of autoimmune disorders, the compound has demonstrated significant reduction in disease markers and symptom severity. These findings underscore its potential as a lead compound for further drug development, particularly in indications where current therapies are limited by efficacy or safety concerns.

In conclusion, the ongoing research on 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one (CAS: 1554911-21-5) highlights its multifaceted potential in medicinal chemistry. While significant progress has been made in understanding its synthetic pathways, biological activities, and pharmacological properties, further studies are needed to fully realize its therapeutic applications. Continued exploration of its mechanism of action, optimization of its chemical structure, and rigorous evaluation in clinical settings will be essential to advancing this compound toward potential commercialization.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.